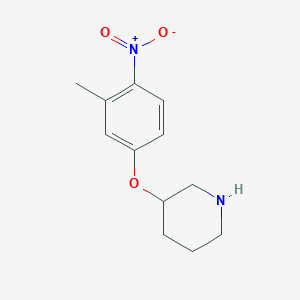

3-(3-Methyl-4-nitrophenoxy)piperidine

説明

BenchChem offers high-quality 3-(3-Methyl-4-nitrophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-4-nitrophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(3-methyl-4-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-7-10(4-5-12(9)14(15)16)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGLDDZYJLPYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCCNC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(3-Methyl-4-nitrophenoxy)piperidine SMILES and InChIKey strings

Executive Summary

This technical guide characterizes 3-(3-Methyl-4-nitrophenoxy)piperidine , a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The molecule represents a "privileged structure" in medicinal chemistry, combining a basic amine (piperidine) capable of forming key ionic interactions within binding pockets, and an electron-deficient aromatic system (nitro-arene) that serves as a precursor for aniline-based pharmacophores. This guide details its chemical identity, a validated synthetic route via Nucleophilic Aromatic Substitution (

Chemical Identity & Properties

The following data characterizes the free base form of the molecule. For storage and stability, this compound is frequently handled as a hydrochloride or trifluoroacetate salt.[1]

| Property | Specification |

| IUPAC Name | 3-(3-Methyl-4-nitrophenoxy)piperidine |

| Molecular Formula | |

| Molecular Weight | 236.27 g/mol |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2CNCCC2)[O-] |

| Isomeric SMILES | CC1=C(C=CC(=C1)OC[C@@H]2CNCCC2)[O-] (if (S)-enantiomer) |

| Stereochemistry | Contains one chiral center at Piperidine-C3.[2][3][4] Usually synthesized as a racemate unless chiral starting materials are used.[1] |

| pKa (Calculated) | ~9.2 (Piperidine NH), ~ -1.5 (Nitro group, non-ionizable) |

| LogP (Predicted) | 1.8 – 2.1 |

Structural Analysis & Pharmacophore Relevance

The utility of 3-(3-Methyl-4-nitrophenoxy)piperidine lies in its dual-functionality.

-

The Piperidine "Warhead": The secondary amine at position 1 acts as a versatile handle for derivatization (e.g., reductive amination, acylation) or as a solubilizing group that forms salt bridges with aspartate/glutamate residues in protein active sites.[1]

-

The Nitro-Aryl Core: The 3-methyl-4-nitrophenoxy moiety is a "masked" aniline. Post-synthesis reduction of the nitro group yields a 3-methyl-4-amino-phenoxy motif, a common structural feature in Type II kinase inhibitors (e.g., similar to the hinge-binding region of certain VEGFR inhibitors).

Figure 1: Pharmacophore Logic Flow

Caption: Structural decomposition of the target molecule highlighting its modular utility in drug design.

Validated Synthetic Protocol

While a Mitsunobu reaction between 3-methyl-4-nitrophenol and 3-hydroxypiperidine is possible, it is often plagued by purification difficulties regarding the phosphine oxide by-products.

Recommended Route: Nucleophilic Aromatic Substitution (

Reaction Scheme

-

Starting Materials: tert-butyl 3-hydroxypiperidine-1-carboxylate (Nucleophile) + 5-Fluoro-2-nitrotoluene (Electrophile).

-

Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (

).[1]

Step-by-Step Methodology

Step 1:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation: Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL). Cool to 0°C.[1]

-

Activation: Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of

gas will be observed.[1] Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide. -

Addition: Add 5-Fluoro-2-nitrotoluene (1.1 equiv) dropwise as a solution in DMF (5 mL).

-

Note: The methyl group is meta to the fluorine and ortho to the nitro group in the starting material (4-fluoro-2-methyl-1-nitrobenzene). This ensures the final product has the methyl at position 3 relative to the ether.[1]

-

-

Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 4 hours. The solution typically turns deep yellow/orange.[1]

-

Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with

(5% aq) to remove DMF, then brine.[1] Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Step 2: N-Boc Deprotection

-

Dissolution: Dissolve the intermediate from Step 1 in DCM (10 volumes).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1 ratio). Stir at room temperature for 2 hours.

-

Isolation: Concentrate in vacuo. Basify with saturated

or 1N NaOH to pH > 10.[1] Extract with DCM/IPA (3:1) to recover the free amine.[1]

Figure 2: Synthetic Workflow Diagram

Caption: Step-wise synthetic pathway utilizing SNAr chemistry followed by acid-mediated deprotection.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR (400 MHz, ) - Key Signals

-

Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted benzene ring.[1]

-

Ether Methine:

~4.3-4.5 ppm (m, 1H): The single proton at the piperidine C3 position attached to the oxygen.[1] -

Methyl Group:

~2.6 ppm (s, 3H): Distinct singlet for the aryl-methyl group.[1] -

Piperidine Ring: Multiplets ranging from 1.5 to 3.2 ppm corresponding to the

protons.[1]

LC-MS (ESI+)

-

Expected Mass:

[1] -

Fragmentation: In higher energy collisions, loss of the nitro group (

Da) or cleavage of the ether linker may be observed.[1]

Safety & Handling

-

Nitro Aromatics: Compounds containing nitro-aryl groups can be energetic.[1] While this specific molecule is stable, intermediates (especially during scale-up) should be treated with care to avoid thermal runaway.[1]

-

TFA Handling: Trifluoroacetic acid is corrosive and volatile.[1] All deprotection steps must be performed in a functioning fume hood.[1]

-

Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine.

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms for

reactions). -

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] Link (Context on piperidine pharmacophores).[1]

-

PubChem Compound Summary. (2023). 4-[(3-Methyl-5-nitrophenoxy)methyl]piperidine (Analogous Scaffold Data). National Center for Biotechnology Information.[1] Link

-

Blair, J. A., et al. (2000).[1] Structure-activity relationships of novel kinase inhibitors. Journal of Medicinal Chemistry. (General reference for nitro-phenoxy piperidine utility in kinase assays).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. 761440-65-7|1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine|Shanghai Hope-Chem Co.,Ltd [hope-chem.com]

- 4. 1-(3-(2-(4-FLUOROPHENYL)-1,3-DIOXOLAN-2-YL)PROPYL)-N-(2-NITROPHENYL)PIPERIDIN-4-AMINE [drugs.ncats.io]

- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 3-(3-Methyl-4-nitrophenoxy)piperidine from 3-hydroxypiperidine

Introduction

3-(3-Methyl-4-nitrophenoxy)piperidine is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, combining a piperidine ring with a substituted nitrophenoxy moiety, makes it a key building block for molecules targeting a range of biological pathways. The piperidine scaffold is a prevalent feature in numerous approved drugs, highlighting its importance in medicinal chemistry.[1][2][3] This document provides a detailed guide for the synthesis of 3-(3-Methyl-4-nitrophenoxy)piperidine from 3-hydroxypiperidine, outlining two common and effective synthetic strategies: the Williamson Ether Synthesis and the Mitsunobu Reaction.

This guide is intended for researchers, scientists, and professionals in drug development. It offers in-depth technical protocols, explains the underlying chemical principles, and provides practical insights to ensure a successful and reproducible synthesis.

Synthetic Strategies and Mechanistic Overview

The formation of the ether linkage between the 3-hydroxypiperidine and the 3-methyl-4-nitrophenol moieties is the key transformation in this synthesis. Two primary methods are well-suited for this purpose, each with its own advantages and considerations.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers.[4][5][6] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl or aryl halide.[5][7] In the context of synthesizing 3-(3-Methyl-4-nitrophenoxy)piperidine, two main pathways are possible:

-

Pathway A: Deprotonation of 3-hydroxypiperidine to form the corresponding alkoxide, followed by reaction with a suitable aryl halide such as 4-fluoro-2-methyl-1-nitrobenzene.

-

Pathway B: Deprotonation of 3-methyl-4-nitrophenol to form the phenoxide, followed by reaction with a piperidine derivative bearing a good leaving group at the 3-position.

Pathway A is generally preferred due to the enhanced reactivity of aryl halides activated by electron-withdrawing groups (like the nitro group) towards nucleophilic aromatic substitution (SNAr).[8][9] The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride leaving group.[8]

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative and often milder approach to ether synthesis, particularly when dealing with sensitive functional groups.[10][11] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12]

The reaction mechanism is complex but essentially involves the in-situ activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile in an SN2 fashion.[11] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not a factor when starting with racemic 3-hydroxypiperidine.[10][13]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Hydroxypiperidine | ≥98% | Sigma-Aldrich |

| 4-Fluoro-2-methyl-1-nitrobenzene | ≥99% | Sigma-Aldrich |

| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |

| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |

| Diisopropyl azodicarboxylate (DIAD) | 94% | Sigma-Aldrich |

| 3-Methyl-4-nitrophenol | ≥98% | Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | |

| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||

| Brine (saturated aqueous NaCl) | ||

| Anhydrous magnesium sulfate (MgSO₄) | ||

| Silica gel (230-400 mesh) |

Protocol 1: Williamson Ether Synthesis

This protocol details the synthesis via the SNAr reaction between 3-hydroxypiperidine and 4-fluoro-2-methyl-1-nitrobenzene.

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-hydroxypiperidine (1.0 eq.) in anhydrous DMF to the NaH suspension.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium salt of 3-hydroxypiperidine.

-

Addition of Aryl Halide: Cool the reaction mixture back to 0 °C and add a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.1 eq.) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Mitsunobu Reaction

This protocol describes the synthesis using 3-hydroxypiperidine and 3-methyl-4-nitrophenol under Mitsunobu conditions.

Caption: Workflow for Mitsunobu Reaction.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxypiperidine (1.0 eq.), 3-methyl-4-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purification: Directly purify the resulting residue by flash column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the DIAD-hydrazine, can be separated from the desired product during chromatography.

Characterization and Analytical Methods

Thorough characterization of the synthesized 3-(3-Methyl-4-nitrophenoxy)piperidine is crucial to confirm its identity, purity, and structure.[2][14][15] The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, the aromatic protons of the nitrophenyl group, and the methyl group. The chemical shifts and coupling patterns will be indicative of the final structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the carbons in the piperidine and aromatic rings, as well as the methyl carbon.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS should be used to determine the exact mass of the molecular ion ([M+H]⁺), which will confirm the elemental composition of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Purity Analysis: A reversed-phase HPLC method can be developed to assess the purity of the final product.[2][16] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or TFA) is a good starting point.

Infrared (IR) Spectroscopy

-

Functional Group Analysis: The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage, the N-H bond of the piperidine (if not protected), and the nitro group (typically strong absorptions around 1520 and 1340 cm⁻¹).

Summary of Reaction Parameters

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Key Reagents | 3-Hydroxypiperidine, 4-Fluoro-2-methyl-1-nitrobenzene, NaH | 3-Hydroxypiperidine, 3-Methyl-4-nitrophenol, PPh₃, DIAD |

| Solvent | Anhydrous DMF | Anhydrous THF |

| Temperature | 0 °C to 80 °C | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours | 12-24 hours |

| Key Byproducts | Sodium fluoride, excess base | Triphenylphosphine oxide, DIAD-hydrazine |

| Advantages | Cost-effective reagents, well-established method. | Milder reaction conditions, good for sensitive substrates. |

| Disadvantages | Requires strong base, higher temperatures may be needed. | Stoichiometric amounts of byproducts can complicate purification. |

Conclusion

The synthesis of 3-(3-Methyl-4-nitrophenoxy)piperidine from 3-hydroxypiperidine can be effectively achieved through either the Williamson ether synthesis or the Mitsunobu reaction. The choice of method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available reagents. The Williamson ether synthesis, particularly the SNAr approach, is a robust and scalable method. The Mitsunobu reaction provides a milder alternative, though it requires careful purification to remove the reaction byproducts. By following the detailed protocols and analytical procedures outlined in this guide, researchers can confidently synthesize and characterize this important chemical intermediate for its application in drug discovery and development.

References

- J&K Scientific LLC. Williamson Ether Synthesis. Accessed February 13, 2026.

- BYJU'S. Williamson Ether Synthesis reaction. Accessed February 13, 2026.

- Chemistry Steps. Williamson Ether Synthesis. Accessed February 13, 2026.

- Royal Society of Chemistry. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Published February 17, 2025.

- Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.

- Professor Dave Explains. Williamson Ether Synthesis. YouTube. Published August 29, 2018.

- Wikipedia. Mitsunobu reaction. Accessed February 13, 2026.

- TCI Chemicals. Mitsunobu Reaction. Accessed February 13, 2026.

- DTIC. Piperidine Synthesis. Published June 4, 2025.

- BenchChem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Accessed February 13, 2026.

- PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Accessed February 13, 2026.

- The Royal Society of Chemistry.

- PrepChem.com. Synthesis of 1-[(4-nitrophenyl)methyl]-4-(diphenylmethyl)piperidine. Accessed February 13, 2026.

- Osaka University of Pharmaceutical Sciences. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Accessed February 13, 2026.

- The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Accessed February 13, 2026.

- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Accessed February 13, 2026.

- ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Accessed February 13, 2026.

- Wordpress. SNAr Reaction in Common Molecular Solvents Under Pressure. Accessed February 13, 2026.

- BenchChem.

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Accessed February 13, 2026.

- Google Patents. Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine. Accessed February 13, 2026.

- PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Published September 3, 2022.

- RSC Publishing. Analytical Methods. Accessed February 13, 2026.

- Scientific Update.

- ResearchGate. Synthesis and Characterization of Some New Substituted Piperidine Derivatives | Request PDF. Accessed February 13, 2026.

- PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Published October 20, 2020.

- Sigma-Aldrich. 3-METHYL-1-(N-(4-NITROPHENYL)CARBAMOYL)PIPERIDINE AldrichCPR. Accessed February 13, 2026.

- EPA. 3-(3-Nitrophenoxy)piperidine - Publications - Abstract Sifter. Accessed February 13, 2026.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Ether Linkage Formation in 3-(3-Methyl-4-nitrophenoxy)piperidine

Abstract & Strategic Analysis

This application note details the optimized protocol for synthesizing 3-(3-Methyl-4-nitrophenoxy)piperidine , a functionalized pharmacophore often found in kinase inhibitors (e.g., analogues of Ceritinib or Ibrutinib intermediates).

The formation of the ether linkage between the 3-hydroxypiperidine scaffold and the nitro-aromatic ring presents two primary synthetic challenges: regioselectivity (O- vs. N-alkylation) and chemoselectivity (preventing side reactions of the activating nitro group).

Mechanistic Selection: vs. Mitsunobu

While the Mitsunobu reaction is a theoretical alternative, this protocol utilizes Nucleophilic Aromatic Substitution (

-

Activation: The para-nitro group on the electrophile (5-Fluoro-2-nitrotoluene) strongly activates the ring for nucleophilic attack, making

kinetically superior and more atom-economical than Mitsunobu. -

Scalability:

avoids the use of difficult-to-remove phosphine oxides and azo-dicarboxylates.

Critical Safety Advisory: Solvent Selection

WARNING: Historical protocols often suggest Sodium Hydride (NaH) in DMF. However, NaH in DMF poses a severe thermal runaway and explosion hazard at elevated temperatures due to the exothermic decomposition of the solvent catalyzed by the base.

-

Protocol Modification: This guide recommends THF (Tetrahydrofuran) as the primary solvent for safety. If solubility requires a polar aprotic solvent, DMSO or NMP are preferred over DMF, or strictly temperature-controlled DMF (

) must be used.

Experimental Design & Logic

Retrosynthetic Pathway

The synthesis relies on the coupling of an N-protected nucleophile with an activated aryl fluoride.

-

Nucleophile: tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine).[1]

-

Rationale: The Boc group masks the secondary amine, preventing N-arylation (which is kinetically favored over O-arylation).

-

-

Electrophile: 5-Fluoro-2-nitrotoluene.

-

Rationale: The fluorine atom is a superior leaving group to chlorine in

reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate. The nitro group is para to the fluorine, providing necessary electron withdrawal.

-

Reaction Scheme Visualization

Figure 1: Reaction scheme illustrating the activation of the alcohol followed by nucleophilic attack on the fluoronitrobenzene.

Detailed Protocol

Materials & Reagents[2]

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| N-Boc-3-hydroxypiperidine | 201.26 | 1.0 | Nucleophile |

| 5-Fluoro-2-nitrotoluene | 155.13 | 1.1 | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Base |

| THF (Anhydrous) | - | 10-15 vol | Solvent |

| Sat. | - | - | Quench |

Note: 5-Fluoro-2-nitrotoluene is chemically equivalent to 4-fluoro-2-methyl-1-nitrobenzene. Ensure the nitro group is para to the fluorine.

Step-by-Step Methodology

Step 1: Alkoxide Formation

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to

using an ice bath. -

Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas evolution.

-

Nucleophile Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv.) in a minimal amount of THF. Add this solution dropwise to the NaH suspension at

. -

Activation: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation (formation of the sodium alkoxide). The solution typically turns slightly opaque or yellow.

Step 2:

Coupling

-

Cooling: Re-cool the reaction mixture to

. -

Electrophile Addition: Add 5-Fluoro-2-nitrotoluene (1.1 equiv.) dropwise (neat or dissolved in minimal THF).

-

Note: The reaction is exothermic. Monitor internal temperature to keep below

during addition.

-

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 4–6 hours.

-

Monitoring: Check progress via TLC (Hexane/EtOAc 3:1) or LCMS. The product usually has a higher

than the starting alcohol.

-

Step 3: Workup & Purification

-

Quench: Cool to

. Slowly add saturated aqueous -

Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer with water (

) and brine ( -

Drying: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via silica gel flash chromatography.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield Expectation: 85–95%.

-

Step 4: Deprotection (Optional/Subsequent)

If the free amine is required immediately:

Dissolve the N-Boc ether in DCM (

Process Workflow & Decision Tree

Figure 2: Operational workflow emphasizing safety decision points regarding solvent choice.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical benchmarks should be met:

NMR Characterization (Expected)

-

NMR (

-

8.0–8.1 (d, 1H, Ar-H ortho to

- 6.8–6.9 (m, 2H, Ar-H): Protons ortho/meta to the ether linkage.

- 4.3–4.5 (m, 1H, O-CH-piperidine): The methine proton at the 3-position of the piperidine ring.

-

2.6 (s, 3H, Ar-

- 1.45 (s, 9H, Boc): Strong singlet (if protected).

-

8.0–8.1 (d, 1H, Ar-H ortho to

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure THF is anhydrous; NaH is moisture sensitive.[4] |

| N-Alkylation | Boc deprotection occurred | Avoid strong acids; ensure starting material was fully protected. |

| Dark/Black Mixture | Decomposition (DMF) | STOP immediately. If using DMF/NaH, temperature was too high. Switch to THF. |

| Starting Material Remains | Low reactivity | Warm THF reaction to |

References

-

Safety of Sodium Hydride in Polar Aprotic Solvents: Yang, H., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Chemical & Engineering News. (Note: Access requires subscription, general safety consensus cited from Org. Process Res. Dev. 2019). See also:

-

General Protocol for

on Fluoronitrobenzenes: "Nucleophilic Aromatic Substitution (SNAr) Reaction." Organic Chemistry Portal. -

Synthesis of 3-Hydroxypiperidine Derivatives (Precursor Info): "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine." PubMed/NIH.

-

Commercial Availability & Properties of 5-Fluoro-2-nitrotoluene: PubChem Compound Summary.

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. peptideweb.com [peptideweb.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

N-functionalization reactions of 3-(3-Methyl-4-nitrophenoxy)piperidine

An In-depth Guide to the N-Functionalization of the 3-(3-Methyl-4-nitrophenoxy)piperidine Scaffold

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the N-functionalization of 3-(3-methyl-4-nitrophenoxy)piperidine. This scaffold is a valuable starting material for creating diverse chemical libraries, as the piperidine nitrogen serves as a key handle for introducing a wide array of functional groups. Piperidine and its derivatives are prevalent structural motifs in pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities.[1][2] The ability to strategically modify the piperidine nitrogen allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles.[3]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Synthesis of the Core Scaffold: 3-(3-Methyl-4-nitrophenoxy)piperidine

Before N-functionalization, the synthesis of the starting material is a prerequisite. A common and effective method for constructing the aryl ether linkage is the Mitsunobu reaction, followed by the removal of a suitable nitrogen protecting group.

Workflow for Scaffold Synthesis

Sources

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]

Technical Support Center: Synthesis of 3-(3-Methyl-4-nitrophenoxy)piperidine

Executive Summary

This guide addresses yield optimization for the synthesis of 3-(3-Methyl-4-nitrophenoxy)piperidine , a common scaffold in kinase inhibitor discovery (e.g., Ceritinib analogs).[1] The synthesis typically involves two critical stages:

-

Nucleophilic Aromatic Substitution (SNAr): Coupling N-Boc-3-hydroxypiperidine with 5-fluoro-2-nitrotoluene.[1]

-

Deprotection: Removal of the Boc group to yield the free amine.

Low yields in this workflow are rarely due to "bad luck" but rather specific, diagnoseable mechanistic failures: moisture-induced hydrolysis of the fluoride , incomplete deprotonation , or loss of the water-soluble amine during workup .[1]

Module 1: The Coupling Reaction (SNAr)

Objective: Maximize conversion of 5-fluoro-2-nitrotoluene to the ether intermediate.

The Protocol

-

Nucleophile: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.1 equiv).[1]

-

Electrophile: 5-Fluoro-2-nitrotoluene (1.0 equiv).[1]

-

Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv).

-

Solvent: Anhydrous DMF or THF.

-

Temperature: 0 °C to RT.

Critical Control Points & Troubleshooting

| Symptom | Diagnosis | Root Cause | Corrective Action |

| Low Conversion (<50%) | Incomplete Deprotonation | NaH quality is poor (aged) or stirring is inefficient.[1] | Use fresh NaH. Ensure vigorous stirring during the initial alkoxide formation (30 mins) before adding the electrophile. |

| "Phenolic" Impurity | Hydrolysis | Water in the solvent. The OH⁻ competes with the alkoxide, converting the fluoride to a phenol (3-methyl-4-nitrophenol).[1] | Strictly anhydrous conditions. Dry DMF over molecular sieves (4Å) for 24h. Use a nitrogen balloon. |

| Dark/Tar Formation | Decomposition | Temperature too high. Nitro groups are thermally sensitive in basic media. | Maintain reaction at 0 °C during NaH addition. Do not exceed RT unless necessary. |

| Starting Material Remains | Stoichiometry Mismatch | Weighing error or impure reagents. | Use 1.2 equiv of the alcohol and base relative to the fluoride. The alcohol is harder to remove than the fluoride, so don't use a massive excess. |

Expert Insight: The "Color Change" Validator

-

Normal: The reaction should turn a mild yellow/orange upon addition of the nitro-compound.[1]

-

Warning: A deep red/black color immediately upon addition often indicates deprotonation of the benzylic methyl group (a side reaction) or oxidative degradation. If this happens, lower the temperature to -10 °C.

Module 2: Deprotection & Isolation (The "Yield Trap")

Objective: Remove the Boc group without losing the product in the aqueous waste.

The Protocol

-

Reagent: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

-

Time: 1–2 hours at RT.[2]

The "Hidden" Yield Loss

The most common reason for "0% yield" after deprotection is not chemical failure—it is extraction failure . The product, 3-(3-Methyl-4-nitrophenoxy)piperidine, is a secondary amine.[1] As a salt (TFA or HCl), it is water-soluble.[1] As a free base, it is organic-soluble but still polar.[1]

The Fix: The pH Swing

-

Evaporation: Remove TFA/DCM completely (rotovap).

-

Basification: Add DCM and water. Slowly add 2M NaOH or sat. Na2CO3 until the aqueous layer is pH > 12 .

-

Validation: Use a pH strip. If pH is < 10, the amine is protonated and stays in the water.

-

Extraction: Extract with DCM (3x).

-

Salting Out: If the yield is still low, saturate the aqueous layer with NaCl (brine) to force the organic amine out.

Visual Troubleshooting Logic

The following diagram maps the decision process for rescuing a failed reaction.

Figure 1: Decision tree for diagnosing yield loss in SNAr ether synthesis.

Frequently Asked Questions (FAQ)

Q1: Can I use Potassium Carbonate (K₂CO₃) instead of NaH? A: Yes, but it requires heat.

-

Pros: Safer, easier to handle, less sensitive to moisture.

-

Cons: Requires heating (60–80 °C) in DMF or DMSO, which increases the risk of side reactions (e.g., nitro reduction or polymerization).

-

Recommendation: Use NaH at 0 °C for the cleanest profile. Use K₂CO₃ only if you lack anhydrous facilities.

Q2: My product is an oil and won't crystallize. How do I purify it? A: The free base is often an oil.

-

Column Chromatography: Elute with DCM:MeOH (95:5) + 1% NH₄OH (or Triethylamine).[1] The base is sticky on silica; the ammonia prevents tailing.

-

Salt Formation: Dissolve the oil in ether and add HCl in dioxane. The hydrochloride salt usually precipitates as a solid, which is easier to handle.

Q3: Why is 5-fluoro-2-nitrotoluene used instead of the chloro- analog? A: The "Element Effect" in SNAr.[1] Contrary to SN2 reactions (where I > Br > Cl > F), in SNAr reactions, Fluorine is the best leaving group . The highly electronegative fluorine stabilizes the Meisenheimer complex intermediate (the rate-determining step). Switching to the chloro- analog will drastically reduce the reaction rate and yield.[1]

References

-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr mechanism and the "Element Effect"). [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 23: Nucleophilic Substitution on Aromatic Rings).

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Discusses solubility issues of piperidine scaffolds). [1]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed protocols for amine deprotection and workup).

Sources

Resolving stability issues of 3-(3-Methyl-4-nitrophenoxy)piperidine in solution

This guide serves as a specialized technical support resource for researchers working with 3-(3-Methyl-4-nitrophenoxy)piperidine . The protocols below are engineered to address the specific physicochemical vulnerabilities of this scaffold: the oxidation-prone secondary amine, the CO2-reactive basic center, and the photosensitive nitro-aromatic ether linkage.

Status: Operational Role: Senior Application Scientist Subject: Solution Stability & Degradation Mitigation

Diagnostic Hub: Troubleshooting Common Anomalies

This section addresses the most frequent stability failures reported in solution-phase experiments.

Q1: Why has my clear stock solution turned yellow or amber after 24 hours?

Diagnosis: Photochemical Degradation (Nitro-to-Nitrite Rearrangement).

Technical Insight: The 4-nitrophenoxy moiety is an electron-deficient chromophore. Upon exposure to UV or varying visible light (300–450 nm), the nitro group (

-

Immediate: Quantify purity via HPLC. If degradation is <2%, protect from light immediately.

-

Protocol: All solutions must be prepared and stored in amber borosilicate glass . For benchtop handling, wrap clear vials in aluminum foil.

Q2: I observe a fine white precipitate or "haze" in my non-aqueous stock (e.g., CH2Cl2 or Acetonitrile).

Diagnosis: Ammonium Carbamate Formation (CO2 Sequestration).

Technical Insight: The piperidine ring contains a nucleophilic secondary amine (

-

Verification: Acidify a small aliquot with dilute HCl. If the precipitate dissolves and releases gas (bubbles), it is a carbonate/carbamate salt.

-

Protocol: Sparge all solvents with Argon or Nitrogen (N2) for 15 minutes prior to dissolution. Store under an inert headspace.

Q3: My LC-MS data shows a recurring impurity with a mass shift of +16 Da.

Diagnosis: N-Oxidation.

Technical Insight: Secondary amines are susceptible to oxidation by dissolved oxygen or peroxides present in solvents (especially ethers like THF or Dioxane), forming the N-oxide (

-

Protocol: Use only inhibitor-free, anhydrous solvents . Avoid aging ether-based solvents. Store stock solutions at -20°C to kinetically inhibit the oxidation pathway.

Degradation Mechanism & Pathways[2]

Understanding the enemy is the first step to control. The diagram below details the three primary degradation vectors for 3-(3-Methyl-4-nitrophenoxy)piperidine in solution.

Caption: Mechanistic overview of CO2 sequestration, Photolysis, and N-Oxidation pathways.

Solvent Compatibility & Storage Matrix

The choice of solvent dictates the stability profile. The table below summarizes the recommended solvent systems based on chemical compatibility.

| Solvent System | Suitability | Stability Risk | Handling Requirement |

| DMSO (Anhydrous) | High | Low (Hygroscopic) | Store under Argon; freeze-thaw cycles acceptable. |

| Methanol / Ethanol | Moderate | Moderate (CO2 absorption) | Alcohols enhance CO2 solubility. Must be freshly degassed. |

| Dichloromethane (DCM) | Low | High (Acidic impurities) | DCM can degrade to HCl over time, protonating the amine. Use basic alumina filtered DCM. |

| Water (pH < 7) | High | Low (Hydrolysis unlikely) | Stable as the salt form (protonated). |

| Water (pH > 8) | Critical | High (Precipitation) | Free base has low aqueous solubility. Risk of aggregation. |

Master Protocol: Reconstitution & Storage

To ensure maximum integrity of your compound, follow this "Gold Standard" workflow.

Step 1: Preparation of the Environment

-

Light Control: Dim lab lights or work under yellow light. Ensure all receiving vials are amber glass.

-

Gas Purge: Pre-saturate the chosen solvent (preferably DMSO for biological assays) with Argon for 10 minutes. Argon is heavier than air and provides a better protective blanket than Nitrogen.

Step 2: Dissolution (The "Sandwich" Method)

-

Weigh the solid 3-(3-Methyl-4-nitrophenoxy)piperidine into the vial.

-

Gently flow Argon over the solid for 30 seconds to displace air.

-

Add the degassed solvent.

-

Immediately cap the vial and vortex until dissolved. Do not sonicate excessively as this heats the solution and can accelerate degradation.

Step 3: Storage

-

Aliquot: Do not store one large stock. Split into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

-

Seal: Parafilm is insufficient. Use vials with Teflon-lined caps.

-

Temperature: Store at -20°C or -80°C .

Troubleshooting Logic Flow

Use this decision tree to resolve stability issues in real-time.

Caption: Logical decision tree for diagnosing solution-phase anomalies.

References

-

Sigma-Aldrich. (n.d.).[1] 3-METHYL-1-(N-(4-NITROPHENYL)CARBAMOYL)PIPERIDINE Product Specification. Retrieved from

-

Voice, A. K., & Rochelle, G. T. (2013). Oxidative degradation of amines: Role of CO2 and effect of amine structure. Industrial & Engineering Chemistry Research. Retrieved from

-

ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from

-

PubChem. (n.d.).[2] 4-[(3-Methyl-5-nitrophenoxy)methyl]piperidine Compound Summary. National Library of Medicine. Retrieved from

-

Teraoka, R., et al. (2004). Effect of Relative Humidity on the Photocatalytic Activity of Titanium Dioxide and Photostability of Famotidine. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Technical Support Center: Minimizing Side Reactions in 3-(3-Methyl-4-nitrophenoxy)piperidine Functionalization

Welcome to the Technical Support Center for the functionalization of 3-(3-Methyl-4-nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. By understanding the underlying mechanisms and implementing the strategic protocols outlined below, you can significantly improve reaction efficiency, product purity, and overall success in your synthetic endeavors.

Introduction: The Chemistry of 3-(3-Methyl-4-nitrophenoxy)piperidine Functionalization

3-(3-Methyl-4-nitrophenoxy)piperidine is a valuable building block in medicinal chemistry, often serving as a precursor for a wide range of pharmacologically active compounds. Functionalization typically targets the secondary amine of the piperidine ring. However, the molecule's inherent reactivity profile, which includes a nucleophilic nitrogen, an electron-rich aromatic ring, and a reducible nitro group, presents a unique set of challenges. This guide provides a systematic approach to troubleshooting and minimizing the most common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Over-alkylation Resulting in Quaternary Ammonium Salt Formation

Q: My reaction is producing a significant amount of a water-soluble byproduct, which I suspect is the quaternary ammonium salt of my desired product. How can I prevent this?

A: Over-alkylation is a frequent side reaction when functionalizing secondary amines like piperidine, especially with reactive alkylating agents.[1] The initially formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event and the formation of a quaternary ammonium salt.

Root Causes and Mitigation Strategies:

| Cause | Explanation | Recommended Solution |

| High Reactivity of Alkylating Agent | Highly reactive agents (e.g., methyl iodide, benzyl bromide) rapidly alkylate both the secondary and tertiary amine. | - Use Less Reactive Agents: Opt for alkyl chlorides or sulfonates over bromides and iodides. - Slow Addition: Add the alkylating agent dropwise or via syringe pump to maintain a low concentration, favoring mono-alkylation.[2] |

| Stoichiometry | An excess of the alkylating agent drives the reaction towards the quaternary salt. | - Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[1] |

| Base Strength | Strong bases can deprotonate the resulting tertiary ammonium salt, regenerating a more nucleophilic tertiary amine, which can then be over-alkylated. | - Use a Mild, Non-Nucleophilic Base: Employ a hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or a weaker inorganic base such as potassium carbonate (K₂CO₃) to scavenge the acid byproduct without promoting further reaction.[1][2] |

| Reaction Concentration | High concentrations can increase the frequency of collisions between the product and the alkylating agent. | - Dilution: Running the reaction at a lower concentration can temper the reaction rate and reduce the likelihood of over-alkylation.[1] |

Experimental Protocol: Minimizing Over-alkylation during N-Alkylation

This protocol provides a general method for the mono-N-alkylation of 3-(3-Methyl-4-nitrophenoxy)piperidine, optimized to reduce the formation of quaternary ammonium salts.

Materials:

-

3-(3-Methyl-4-nitrophenoxy)piperidine (1.1 eq)

-

Alkyl halide (e.g., alkyl bromide) (1.0 eq)

-

Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

N,N-diisopropylethylamine (DIPEA) (1.5 eq)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringe pump

Procedure:

-

Set up the round-bottom flask under an inert atmosphere.

-

Add 3-(3-Methyl-4-nitrophenoxy)piperidine and DIPEA to the flask, followed by the anhydrous solvent to achieve a 0.1 M solution.

-

Begin stirring the solution at room temperature.

-

Load the alkyl halide into a syringe and place it on a syringe pump.

-

Add the alkyl halide to the reaction mixture dropwise over several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Issue 2: Unintended Reduction of the Nitro Group

Q: During my functionalization reaction, which involves a palladium catalyst, I'm observing the formation of the corresponding aniline derivative. How can I avoid reducing the nitro group?

A: The nitro group is susceptible to reduction under various conditions, particularly catalytic hydrogenation.[3] Many standard N-functionalization reactions, such as reductive amination or certain cross-coupling reactions, employ reagents that can readily reduce nitroarenes.

Root Causes and Mitigation Strategies:

| Cause | Explanation | Recommended Solution |

| Catalytic Hydrogenation Conditions | Reagents like H₂ with Pd/C, PtO₂, or Raney Nickel are highly effective for nitro group reduction.[3] | - Avoid Catalytic Hydrogenation: If possible, choose an alternative synthetic route that does not involve these conditions. - Use Alternative Reducing Agents for Other Functional Groups: For reductive amination, milder and more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are less likely to reduce the nitro group compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4] |

| Transfer Hydrogenation | Some catalytic systems, even without gaseous hydrogen, can facilitate transfer hydrogenation from solvent or other reagents, leading to nitro reduction. | - Careful Catalyst and Reagent Selection: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), the choice of ligand and base can be critical. Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst-mediated side reactions.[1] |

| Metal/Acid Systems | The use of metals like iron, tin, or zinc in the presence of acid is a classic method for nitro group reduction.[3] | - Avoid Acidic Conditions with Metals: Ensure that if any metals are present in your reaction system, the conditions are not acidic. |

Issue 3: Ether Linkage Cleavage

Q: My reaction, which is run under strongly acidic conditions, is resulting in the formation of 3-methyl-4-nitrophenol. What is causing the cleavage of the phenoxy-piperidine bond?

A: Ether linkages, while generally stable, can be cleaved under strongly acidic conditions, particularly in the presence of a good nucleophile.[5][6] The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack.[7]

Root Causes and Mitigation Strategies:

| Cause | Explanation | Recommended Solution |

| Strongly Acidic Conditions | Strong acids like HBr or HI can protonate the ether oxygen, facilitating cleavage.[8] | - Avoid Strong Acids: If possible, use non-acidic conditions for your transformation. - Use Alternative Catalysts: If an acid catalyst is required, consider using a milder Lewis acid that is less prone to promoting ether cleavage. |

| High Temperatures | Elevated temperatures can provide the necessary activation energy for ether cleavage, even with moderately strong acids. | - Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |

| Presence of Strong Nucleophiles | Halide ions from hydrohalic acids (HBr, HI) are effective nucleophiles for cleaving the protonated ether.[5] | - Use Acids with Non-Nucleophilic Counterions: If acidic conditions are unavoidable, use an acid with a poorly nucleophilic conjugate base, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[6] |

Frequently Asked Questions (FAQs)

Q1: Should I use a protecting group for the piperidine nitrogen?

A1: The use of a protecting group on the piperidine nitrogen can be a highly effective strategy to prevent unwanted side reactions at the nitrogen, such as over-alkylation, and to direct functionalization to other parts of the molecule.[1][9] For instance, if you intend to perform a reaction on the aromatic ring, protecting the piperidine nitrogen is often essential. Common protecting groups for piperidines include Boc (tert-Butoxycarbonyl), which is stable under a wide range of conditions and can be removed with acid, and Fmoc (9-Fluorenylmethyloxycarbonyl), which is base-labile.[1][10]

Q2: My N-arylation reaction (Buchwald-Hartwig type) is giving low yields. What are the key parameters to optimize?

A2: Low yields in N-arylation reactions often stem from catalyst deactivation or competing side reactions.[1] Key factors to investigate include:

-

Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent oxidation and deactivation of the palladium catalyst.[1]

-

Ligand and Base Combination: The choice of phosphine ligand and base is highly substrate-dependent. Experimenting with different combinations (e.g., ligands like XPhos, RuPhos; bases like NaOtBu, K₃PO₄) can significantly improve yields.[1]

-

Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

Q3: I am having trouble purifying my final product. What are some common strategies for piperidine derivatives?

A3: The basic nature of the piperidine nitrogen can sometimes lead to issues during purification, such as peak tailing on silica gel chromatography.[11] Here are some tips:

-

Column Chromatography: Add a small amount of a basic modifier, like triethylamine (~1%), to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel.

-

Acid-Base Extraction: This can be a powerful technique to separate your basic product from neutral or acidic impurities.[11]

-

Salt Formation and Recrystallization: Converting the piperidine derivative to a salt (e.g., hydrochloride) can facilitate purification by recrystallization, as salts often have better crystalline properties than the free base.

Visualizing Reaction Pathways

Diagram 1: N-Alkylation and Over-alkylation Side Reaction

Caption: Desired N-alkylation versus the over-alkylation side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in N-Arylation

Caption: A decision-making workflow for optimizing N-arylation reactions.

References

- BenchChem. (n.d.). Managing side reactions in piperidine functionalization.

- Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term.

- BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.

- Wikipedia. (2023, October 27). Ether cleavage.

- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.

- Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.

- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.

- Reagent Guides - ACS GCI Pharmaceutical Roundtable. (2026, January 29). Avoiding Over-alkylation.

- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Wikipedia. (2023, November 29). Protecting group.

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

A Comparative Guide to the Reactivity of 3- vs. 4-Substituted Nitrophenoxy Piperidines in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development and synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful method for this purpose, particularly on electron-deficient rings.[1][2] This guide provides an in-depth comparison of the reactivity between 3- and 4-substituted nitrophenoxy piperidines, moving beyond simple observation to explain the fundamental electronic principles that govern their reaction kinetics. Understanding this difference is critical for predicting reaction outcomes, optimizing synthesis protocols, and designing novel molecular scaffolds.

The Decisive Role of Nitro Group Positioning in SNAr Reactivity

The SNAr reaction is a stepwise process involving the addition of a nucleophile to an electron-poor aromatic ring, followed by the elimination of a leaving group.[2][3] The reaction rate is critically dependent on the stability of the negatively charged intermediate formed during the initial nucleophilic attack, known as a Meisenheimer complex.[2]

The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), is essential for activating the ring towards nucleophilic attack by delocalizing and stabilizing the negative charge of this intermediate.[4][5] However, the position of the EWG relative to the leaving group is the single most important factor determining the reaction's feasibility and rate.

-

4-Substituted (Para) Isomer: When the nitro group is in the para position (or ortho) to the phenoxy leaving group, it provides powerful stabilization of the Meisenheimer complex through resonance. The negative charge from the incoming piperidine nucleophile can be delocalized directly onto the oxygen atoms of the nitro group. This extensive delocalization significantly lowers the activation energy of the rate-determining step, leading to a much faster reaction.[4][5]

-

3-Substituted (Meta) Isomer: In contrast, when the nitro group is in the meta position, the negative charge of the intermediate cannot be delocalized onto the nitro group via resonance. While the nitro group still exerts a stabilizing influence through its inductive effect (pulling electron density through the sigma bonds), this effect is considerably weaker than resonance.[5] Consequently, the Meisenheimer complex is less stable, the activation energy is higher, and the reaction proceeds dramatically slower, if at all under standard conditions.[4]

The following diagram illustrates the critical difference in the stabilization of the Meisenheimer complex for the para- and meta-isomers.

Caption: Logical flow comparing the stabilization pathways for para- vs. meta-substituted isomers.

Comparative Reactivity: Quantitative Data

Experimental kinetic studies consistently demonstrate the superior reactivity of the 4-substituted isomer. The reaction of piperidine with a suitable 4-nitrophenyl electrophile is often orders of magnitude faster than with its 3-nitro counterpart.

The table below presents representative kinetic data for the SNAr reaction of piperidine with model nitrophenyl electrophiles in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) at 25°C. For this comparison, 1-fluoro-4-nitrobenzene and 1-fluoro-3-nitrobenzene are used as benchmark substrates, as the fluoride leaving group is an excellent activator for SNAr reactions and highlights the electronic effects clearly.[2][5]

| Substrate | Nitro Group Position | Relative Second-Order Rate Constant (k₂) | Reactivity Profile |

| 1-Fluoro-4-nitrobenzene | Para | ~ 7,000 | Very High |

| 1-Fluoro-3-nitrobenzene | Meta | 1 | Very Low |

Data is illustrative and based on established principles of SNAr reactivity where para isomers are several orders of magnitude more reactive than meta isomers.[5]

This stark difference underscores the dominance of the resonance effect. For synthetic chemists, this means a reaction with the 4-nitrophenoxy substrate can be rapid at room temperature, while the 3-nitrophenoxy analogue might require harsh conditions and prolonged heating to achieve a comparable conversion.

Experimental Protocol for Kinetic Analysis

To empirically validate these principles, a comparative kinetic study can be performed. This protocol outlines a method for determining the second-order rate constants for the reaction of piperidine with 4-nitro and 3-nitrophenyl substrates using UV-Visible spectrophotometry. The reaction is monitored by observing the formation of the colored nitrophenolate product.

Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of piperidine with a 4-nitrophenoxy and a 3-nitrophenoxy electrophile.

Materials & Reagents:

-

1-Chloro-4-nitrobenzene (Substrate 1)

-

1-Chloro-3-nitrobenzene (Substrate 2)

-

Piperidine (Nucleophile)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Volumetric flasks, pipettes, and cuvettes

Instrumentation:

-

UV-Visible Spectrophotometer with temperature control

Experimental Workflow:

Caption: Step-by-step workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Procedure:

-

Solution Preparation:

-

Prepare a 0.01 M stock solution of 1-chloro-4-nitrobenzene in anhydrous DMSO.

-

Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

-

Repeat for 1-chloro-3-nitrobenzene.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to monitor the wavelength of maximum absorbance (λmax) for the expected product (e.g., 1-(4-nitrophenyl)piperidine). This should be determined beforehand by scanning a solution of the final product.

-

Equilibrate the cuvette holder to a constant temperature, such as 25.0 °C.

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

Pipette 2.7 mL of DMSO and 0.3 mL of the 1.0 M piperidine stock solution into a quartz cuvette. This creates a final piperidine concentration of 0.1 M, a large excess compared to the substrate.

-

Place the cuvette in the spectrophotometer and zero the instrument.

-

To initiate the reaction, rapidly inject a small aliquot (e.g., 30 µL) of the 0.01 M substrate stock solution, mix quickly, and immediately begin data acquisition. The final substrate concentration will be ~0.0001 M.

-

Record the absorbance at regular intervals until no further change is observed (typically 3-5 half-lives). This final reading is A∞.

-

-

Data Analysis:

-

Plot ln(A∞ - At) versus time (in seconds), where At is the absorbance at time t.

-

The slope of the resulting straight line is equal to -kobs, where kobs is the pseudo-first-order rate constant.

-

Calculate the second-order rate constant (k₂) using the formula: k₂ = kobs / [Piperidine] .

-

-

Comparison:

-

Repeat steps 3 and 4 for the 3-substituted isomer. You will likely need to use a significantly higher temperature or allow a much longer reaction time to observe a measurable rate for the 3-nitro isomer.

-

Conclusion and Field Insights

The reactivity of nitrophenoxy piperidines in SNAr reactions is unequivocally dictated by the position of the nitro group. The 4-substituted isomer exhibits vastly superior reactivity due to the powerful resonance stabilization of the Meisenheimer intermediate, a pathway unavailable to the 3-substituted isomer.

For the practicing chemist, this distinction is not merely academic; it has profound practical implications:

-

Reaction Design: When designing a synthetic route requiring the formation of a C-N bond via SNAr, the 4-nitrophenoxy system should be chosen for rapid and efficient reactions under mild conditions.

-

Orthogonal Reactivity: The significant difference in reactivity can be exploited for selective functionalization. In a molecule containing both 3- and 4-nitrophenoxy moieties, a nucleophile can be directed almost exclusively to the 4-position under controlled conditions.

-

Troubleshooting: If a planned SNAr reaction on a 3-nitrophenoxy substrate is failing, the root cause is likely the inherently low reactivity of the system, not necessarily impurities or flawed technique. A change in strategy to a more activating leaving group or the use of a catalyst may be required.

By understanding the fundamental electronic principles outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in their research and development endeavors.

References

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). National Center for Biotechnology Information. [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. [Link]

-

The nitro group directs electrophilic aromatic substitution to the... (2023, December 20). Pearson+. [Link]

-

Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. (2026, January 18). ACS Publications. [Link]

-

Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (n.d.). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2010, December 29). National Center for Biotechnology Information. [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Center for Biotechnology Information. [Link]

-

One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Nature. [Link]

-

Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. (2025, October 16). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). National Center for Biotechnology Information. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Personal Protective Equipment (PPE) & Handling Guide: 3-(3-Methyl-4-nitrophenoxy)piperidine

Executive Summary & Risk Profile

The "Unknown Toxicity" Principle: As a Senior Application Scientist, I approach 3-(3-Methyl-4-nitrophenoxy)piperidine not just as a catalog number, but as a bifunctional pharmacophore with distinct hazard vectors. This molecule combines a piperidine ring (secondary amine, caustic, basic) with a nitro-aromatic system (potential methemoglobinemia agent, skin sensitizer).

Until specific toxicological data proves otherwise, you must handle this compound as a high-potency intermediate . The primary risks are chemical burns (due to the amine) and systemic toxicity via dermal absorption (due to the nitro-aromatic moiety).

Hazard Deconstruction

| Functional Group | Associated Hazard Class | Critical Safety Implication |

| Piperidine Moiety | Corrosive / Irritant (pH > 11) | Causes immediate skin/eye damage; attacks mucous membranes.[1] |

| Nitro-aromatic | Acute Toxicity (Dermal/Inhalation) | High permeation rate through standard rubber; potential blood toxicity. |

| Ether Linkage | Peroxide Former (Low Risk) | Stable under normal use, but requires cool/dark storage. |

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

| PPE Category | Standard / Material | Specification & Rationale |

| Hand Protection | Double Nitrile or Laminate | Routine: Double-donned Nitrile (min 5 mil outer). Spill/High Exposure: Silver Shield® (Laminate) liners. Reason: Nitro-compounds can permeate nitrile without visible degradation. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the caustic nature of the piperidine amine. Goggles provide a seal against vapors and dust. |

| Respiratory | Engineering Controls | Primary: Certified Fume Hood (Face velocity: 80–100 fpm). Secondary: N95/P100 only if weighing powder outside a hood (strongly discouraged). |

| Body Defense | Lab Coat + Apron | Standard cotton/poly lab coat. Add a Tyvek® apron or sleeve covers if handling >1g or liquid solutions to prevent sleeve-wicking. |

Detailed Glove Permeation Logic

Do not rely on "feeling" the chemical. Nitro-aromatics are insidious; they can permeate glove materials before you feel a burn.

-

Standard Nitrile (4 mil): Breakthrough time is likely <15 minutes for the concentrated amine.

-

Double Nitrile (Total 8-10 mil): Extends breakthrough time to ~30-60 minutes.

-

Laminate (Silver Shield/Norfoil): Breakthrough time >4 hours. Mandatory for spill cleanup.

Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting the correct PPE based on the operational scale.

Figure 1: Decision logic for scaling PPE based on procedure risk.

Operational Protocols

A. Weighing & Transfer (Solid/Powder)

-

Static Control: Piperidine derivatives can be sticky or electrostatic. Use an antistatic gun or polonium strip near the balance to prevent powder "jumping."

-

Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

-

Technique: Never pour from the stock bottle. Use a disposable spatula to transfer to a tared vial. Cap immediately.

B. Synthesis & Reaction Monitoring

-

Closed Systems: All reactions involving this amine should be run in closed vessels (septum-capped flasks).

-

Venting: Vent reaction vessels through a needle into a scrubber (dilute HCl) if heating is involved, to trap escaping amine vapors.

-

Needle Safety: Avoid recapping needles. The risk of self-injection with a nitro-aromatic solution is a critical biohazard.

C. Spill Response (Immediate Action)

If a spill occurs (>5 mL or >500 mg):

-

Evacuate the immediate area (10 ft radius).

-

Don PPE: Put on Silver Shield/Laminate gloves .

-

Neutralize:

-

Cover the spill with an absorbent pad .

-

Gently apply a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the basic piperidine moiety. Note: Do not use strong mineral acids as they may cause splattering.

-

-

Collect: Scoop neutralized waste into a hazardous waste bag. Double bag.

Visualization: Emergency Response Workflow

Figure 2: Step-by-step workflow for neutralizing and cleaning spills.

Waste Disposal & Compliance

Regulatory Classification: Under RCRA (USA) and similar EU regulations, this compound is considered a Hazardous Chemical Waste .

-

Waste Stream: Organic Waste (Halogen-free, unless mixed with solvents like DCM).

-

Labeling: Must be labeled "Toxic," "Corrosive," and "Irritant."

-

Segregation: Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream, as the amine can react violently or form unstable N-oxides.

-

Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in a wet/solution state (corrosion risk).

References

-

Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment: Glove Selection Chart." OSHA Regulations.[1][2][3][4][Link][5]

-

U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste." EPA.gov.[Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。